molecular formula C26H23NO6S3 B11179362 dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11179362
M. Wt: 541.7 g/mol
InChI Key: QARHMVWDLFDOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the thioxo group and the dithiole-dicarboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or dithiole-dicarboxylate moieties.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and cellular processes. In medicine, it may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, its unique structure makes it a valuable compound for studying the mechanisms of various biochemical reactions.

Mechanism of Action

The mechanism of action of dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as quinoline derivatives and dithiole-dicarboxylate compounds. Its uniqueness lies in the combination of these functional groups, which imparts distinct chemical and biological properties. Similar compounds include quinoline-2-carboxylate and dithiole-3-thione derivatives, which may share some chemical reactivity but differ in their specific applications and mechanisms of action.

Biological Activity

Dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core linked to a dithiole ring with various substituents. Its molecular formula is C26H22ClNO6S3C_{26}H_{22}ClNO_6S_3 and it has a molecular weight of 576.1 g/mol. The IUPAC name reflects its intricate structure, which includes both thioxo and dithiole functionalities.

PropertyValue
Molecular FormulaC26H22ClNO6S3C_{26}H_{22}ClNO_6S_3
Molecular Weight576.1 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from the quinoline core. Key reagents include chlorinating agents and methoxybenzoyl chloride. The synthesis process requires controlled conditions to ensure high yields and purity.

Biological Activity Profile

Recent studies have shown that compounds structurally related to this compound exhibit a range of biological activities:

1. Antitumor Activity:
Research indicates that derivatives of this compound possess significant antitumor properties. For instance, compounds tested against various cancer cell lines demonstrated IC50 values ranging from 0.25 to 0.78 µM for high activity against specific kinases such as JAK3 and cRAF[Y340D][Y341D] .

2. Anti-inflammatory Effects:
The compound has shown potential anti-inflammatory effects with a probability of over 50% for chemoprotective actions . This suggests a dual role in both preventing inflammation and combating tumor growth.

3. Apoptosis Induction:
In vitro studies indicate that the compound can act as an apoptosis agonist, promoting programmed cell death in cancer cells . This mechanism is crucial for the efficacy of many anticancer therapies.

Case Studies

Several studies have evaluated the biological activities of compounds similar to this compound:

Study 1: In Vitro Screening
A study conducted on various protein kinases showed that certain derivatives exhibited moderate to high inhibitory activity (12–96%) against kinases involved in cancer progression . For example:

CompoundKinase TargetIC50 (µM)
Compound 2aJAK30.46
Compound 2qcRAF[Y340D][Y341D]0.34

Study 2: Antitumor Efficacy
Another investigation highlighted the antitumor efficacy of related compounds against colon carcinoma HCT-116 with an IC50 value of 6.2 µM . These findings support the potential use of these compounds in therapeutic applications.

The biological effects of this compound are mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The binding affinity to these targets leads to alterations in their activity and subsequent biological responses.

Properties

Molecular Formula

C26H23NO6S3

Molecular Weight

541.7 g/mol

IUPAC Name

dimethyl 2-[1-(3-methoxybenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H23NO6S3/c1-26(2)21(34)18(25-35-19(23(29)32-4)20(36-25)24(30)33-5)16-11-6-7-12-17(16)27(26)22(28)14-9-8-10-15(13-14)31-3/h6-13H,1-5H3

InChI Key

QARHMVWDLFDOLE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC(=CC=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.